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molecular formula C8H5F3O B050697 2',4',5'-Trifluoroacetophenone CAS No. 129322-83-4

2',4',5'-Trifluoroacetophenone

Cat. No. B050697
M. Wt: 174.12 g/mol
InChI Key: GVTLJUZWNNFHMZ-UHFFFAOYSA-N
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Patent
US05142092

Procedure details

40.8 g (0.3 mole) of sulphuryl chloride were added dropwise at room temperature (22° C.) to 48 g (0.275 mole) of 2,4,5-trifluoroacetophenone (obtained according to Example 6), dissolved in 400 ml of dichloromethane, and the mixture was stirred until the end of the evolution of hydrogen chloride (about 2 hours). 600 ml of water were then added to the reaction mixture, the organic phase was separated off, and this was washed until neutral with sodium hydrogen carbonate solution and dried over magnesium sulphate, and the solvent was stripped off in a water pump vacuum. 48.6 g of 2,4,5- trifluoro-phenacyl chloride were obtained as an oily residue, which corresponds to 84.5 % of theory. The characterization of the product carried out as in Examples 9 to 15 gave a δ value of 5.29 ppm.
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)(=O)=O.[CH3:6][C:7]([C:9]1[C:14]([F:15])=[CH:13][C:12]([F:16])=[C:11]([F:17])[CH:10]=1)=[O:8].[ClH:18].O>ClCCl>[F:15][C:14]1[CH:13]=[C:12]([F:16])[C:11]([F:17])=[CH:10][C:9]=1[C:7](=[O:8])[CH2:6][Cl:18]

Inputs

Step One
Name
Quantity
40.8 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
48 g
Type
reactant
Smiles
CC(=O)C1=CC(=C(C=C1F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
WASH
Type
WASH
Details
this was washed until neutral with sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(CCl)=O)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 48.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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